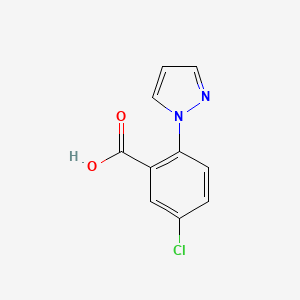![molecular formula C7H10ClN3O B1464513 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol CAS No. 1248080-58-1](/img/structure/B1464513.png)
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol
Übersicht
Beschreibung
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol, also known as CPAP, is a synthetic organic compound that is used in numerous laboratory experiments. CPAP is a colorless, crystalline solid with a melting point of 128°C and a boiling point of 220°C. It is soluble in water, ethanol, and other polar solvents. CPAP is a versatile compound that can be used in a variety of laboratory experiments, including biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is widely used in a variety of scientific research applications. It is commonly used in biochemical and physiological studies as a substrate for enzymes, as a reagent in biochemical reactions, and as a catalyst in organic reactions. 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is also used in the synthesis of other compounds, such as peptides and nucleotides. In addition, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is used in the synthesis of biologically active compounds, including drugs and biopolymers.
Wirkmechanismus
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol acts as an enzyme substrate, a reagent, and a catalyst in biochemical and physiological studies. As an enzyme substrate, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol binds to the active site of an enzyme and facilitates the reaction of the enzyme with a substrate. As a reagent, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol can be used to catalyze reactions, such as the synthesis of other compounds. As a catalyst, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol accelerates the rate of a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has been shown to have a variety of biochemical and physiological effects. In biochemical studies, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has been used to study the structure and function of enzymes, as well as the regulation of metabolic pathways. In physiological studies, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has been used to study the effects of drugs on the body, as well as the effects of hormones and other biological molecules on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is a versatile compound that can be used in a variety of biochemical and physiological studies. However, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol is not suitable for all laboratory experiments. It is not suitable for use in high-temperature reactions, and it may not be suitable for use in some biochemical and physiological studies due to its low solubility in water.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol in laboratory experiments. 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol could be used in the development of new drugs and biopolymers, as well as in the study of metabolic pathways. In addition, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol could be used to study the effects of hormones, drugs, and other biological molecules on cellular processes. 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol could also be used to study the structure and function of enzymes, as well as the regulation of metabolic pathways. Finally, 3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol could be used in the synthesis of other compounds, such as peptides and nucleotides.
Eigenschaften
IUPAC Name |
3-[(3-chloropyrazin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-6-7(10-2-1-5-12)11-4-3-9-6/h3-4,12H,1-2,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBRLLOZIKGETJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)NCCCO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloropyrazin-2-yl)amino]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



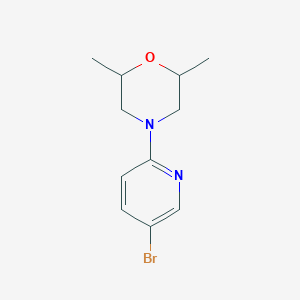
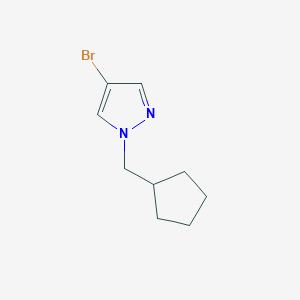
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
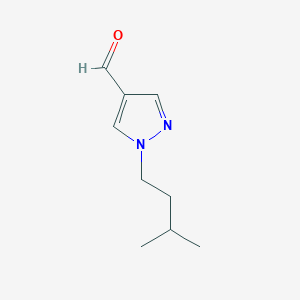

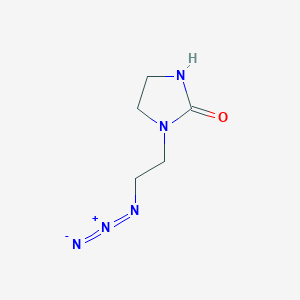


![1-[(2-Methylpiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1464444.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(methylamino)ethan-1-one](/img/structure/B1464445.png)
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)

![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
